molecular formula C10H8BrClN2O B3239882 2-(3-Bromophenoxy)pyrazine hydrochloride CAS No. 1423027-71-7

2-(3-Bromophenoxy)pyrazine hydrochloride

Cat. No.: B3239882
CAS No.: 1423027-71-7
M. Wt: 287.54
InChI Key: BKKGWKMMDGKLCW-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)pyrazine hydrochloride is an organic compound with the CAS Registry Number 1423027-71-7 . It has a molecular formula of C 10 H 8 BrClN 2 O and a molecular weight of 287.54 g/mol . This chemical is supplied as a powder and should be stored at room temperature . Its structure features a pyrazine ring linked to a 3-bromophenoxy group, forming a hydrochloride salt. Key identifiers include an MDL number of MFCD22628376 and a PubChem CID of 71757346 . Standardized structural identifiers are a SMILES string of BrC1=CC(OC2=NC=CN=C2)=CC=C1.[H]Cl and an InChIKey of BKKGWKMMDGKLCW-UHFFFAOYSA-N . This product is intended for research and development purposes only . It is not classified as a medicinal, household, or personal use product. Researchers should handle this material with appropriate safety precautions, though a complete safety data sheet (SDS) should be consulted prior to use . For comprehensive handling, storage, and safety information, please request the Safety Data Sheet.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)pyrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O.ClH/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h1-7H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKGWKMMDGKLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)pyrazine hydrochloride typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromophenoxy)pyrazine hydrochloride is being explored for its potential as a pharmacological tool in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:

  • Antimicrobial Agents: Investigated for activity against bacterial and fungal strains.
  • Anticancer Compounds: Research indicates potential efficacy in inhibiting cancer cell proliferation, particularly in melanoma and other neoplastic diseases .

Biological Studies

The compound is utilized in studies aimed at understanding its interactions with enzymes and receptors. Notable applications include:

  • Enzyme Inhibition Studies: The bromophenoxy group enhances binding affinity through halogen bonding, which can modulate enzyme activity.
  • Receptor Interaction Studies: The pyrazine core participates in hydrogen bonding and π-π interactions, influencing receptor activation and inhibition pathways .

Materials Science

Due to its unique structural properties, this compound serves as a building block in organic synthesis for developing advanced materials. Applications include:

  • Organic Electronics: Its electronic properties are being explored for use in semiconductors and photovoltaic devices.
  • Polymer Chemistry: The compound can be incorporated into polymers to enhance their mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazine derivatives highlighted that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through receptor-mediated pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound demonstrated effectiveness against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrazine ring can also participate in electron transfer processes, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazine Derivatives

Substitution Patterns and Pharmacological Activity

The biological and chemical properties of pyrazine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Pyrazine Derivatives and Their Properties
Compound Name Substituents Biological Activity/Application Reference
2-(3-Bromophenoxy)pyrazine hydrochloride 3-Bromophenoxy, pyrazine core Not explicitly reported (likely intermediate)
Ligustrazine Hydrochloride 2,3,5,6-Tetramethyl Antiplatelet aggregation, improves microcirculation
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride Dichlorophenyl, proline esters Cytotoxic agent, SHP2 inhibitor (cancer research)
2-(Piperidin-4-yloxy)pyrazine hydrochloride Piperidinyloxy Intermediate in sulfonamide synthesis (e.g., compound 9 in )
2,5-Bis-(D-arabino-tetrahydroxybutyl)pyrazine (Fructosazine) Hydroxyalkyl chains Flavoring agent, potential pharmacological activity
Oxadiazole-pyrazine hybrids Oxadiazole side chain Antifungal activity (e.g., against Aspergillus niger)

Key Findings from Comparative Analysis

Electronic Effects and Stability: The bromophenoxy group in this compound likely enhances electron deficiency in the pyrazine ring, similar to methylsulfonyl or sulfonamide groups in other derivatives (e.g., compound 9 in ). This property can improve binding to enzymatic targets or facilitate π-stacking in organic electronics . Ligustrazine hydrochloride, with four methyl groups, demonstrates how alkyl substituents increase lipophilicity, aiding in antiplatelet activity .

Biological Activity: The dichlorophenyl-proline ester derivative () exhibits cytotoxicity via SHP2 inhibition, highlighting the role of bulky aromatic substituents in targeting protein phosphatases. Oxadiazole-pyrazine hybrids () show moderate antifungal activity, suggesting that heterocyclic fusion can expand therapeutic applications.

Synthetic Utility: this compound may act as an intermediate for coupling reactions, analogous to 2-(piperidin-4-yloxy)pyrazine hydrochloride, which is used in sulfonamide synthesis . Pyrazines like fructosazine () are synthesized via eco-friendly methods using ionic liquids, contrasting with traditional halogenation or amidation routes.

Limitations and Contradictions

  • Pharmacological Data Gaps: While this compound’s structural analogs (e.g., piperidinyloxy derivatives) are well-studied, direct data on its efficacy or toxicity are absent in the provided evidence.
  • Divergent Applications: Pyrazines like ligustrazine () and fructosazine () are used in cardiovascular therapy and food flavoring, respectively, underscoring the need for targeted studies to clarify the primary utility of this compound.

Biological Activity

2-(3-Bromophenoxy)pyrazine hydrochloride is a pyrazine derivative that has been the subject of various studies due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrN2O·HCl
  • CAS Number : 1423027-71-7

The compound features a bromophenoxy group attached to a pyrazine ring, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenoxy group may facilitate binding to various biological molecules, while the pyrazine moiety can participate in electron transfer processes, enhancing its efficacy against microbial and cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds related to pyrazines can have MIC values ranging from 1.56 µg/mL to higher concentrations depending on the specific structure and substituents .
CompoundMIC (µg/mL)Target Pathogen
This compoundTBDVarious bacteria
5-Chloro-N-phenylpyrazine-2-carboxamide1.56Mycobacterium tuberculosis
Other derivatives0.22 - 0.25Staphylococcus aureus

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. For instance, related pyrazine derivatives have demonstrated significant inhibitory effects on cancer cell lines.

  • In Vitro Studies : In vitro assays have indicated that certain derivatives exhibit IC50 values in the range of 8.47 µM against MCF-7 breast cancer cells . The viability of cancer cells decreases significantly with increasing concentrations of the compound.
Concentration (µM)Viable Cells (%) at 48hViable Cells (%) at 72h
558.4843.89
1045.2223.88
2021.2415.05

Case Studies

  • Antimycobacterial Activity : A study evaluated the antimycobacterial activity of related pyrazine compounds against Mycobacterium tuberculosis, revealing promising results with MIC values as low as 1.56 µg/mL for certain derivatives .
  • Cytotoxicity Assessment : The cytotoxic effects of various pyrazine derivatives were assessed using different cell lines, demonstrating that modifications in the molecular structure can significantly influence both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-bromophenoxy)pyrazine hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis of bromophenoxy-pyrazine derivatives typically involves nucleophilic aromatic substitution (SNAr) between a bromophenol derivative and a halogenated pyrazine. For example, substituting bromine on pyrazine with phenoxide ions under controlled pH (8–10) and temperature (60–80°C) can yield the target compound . Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and minimize side products like dehalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns and absence of impurities.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope split).
  • Elemental Analysis : Validate C, H, N, and halogen content within ±0.3% theoretical values .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the bromophenoxy group and degradation of the pyrazine ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the electronic and vibrational properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to model the S1_1 and S2_2 electronic states and vibrational modes. Compare results with experimental UV-Vis and Raman spectra to validate coupling between bromophenoxy substituents and pyrazine’s π-system . Multiconfiguration time-dependent Hartree (MCTDH) simulations can further analyze non-adiabatic transitions in excited states .

Q. What strategies resolve contradictions in pharmacological activity data for pyrazine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antiplatelet effects) may arise from assay conditions or impurity profiles. For example:

  • Dose-Response Curves : Ensure linearity (R2^2 > 0.95) across concentrations.
  • Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., dehalogenated analogs) that may antagonize primary effects .
  • Mechanistic Studies : Compare binding affinities to targets like bacterial peptidoglycan (via SPR) or platelet receptors (via radioligand assays) .

Q. How can formulation design enhance the bioavailability of this compound?

  • Methodological Answer : Optimize sustained-release formulations using statistical methods:

  • Factorial Design : Screen excipients (e.g., HPMC, PVP) for matrix compatibility.
  • Central Composite Design : Model release kinetics (e.g., Higuchi vs. Korsmeyer-Peppas) to achieve zero-order kinetics.
  • In Vitro-In Vivo Correlation (IVIVC) : Validate using dissolution-permeation systems (e.g., TIM-1) .

Q. What role do pyrazine-functionalized metal complexes play in enhancing antibacterial activity?

  • Methodological Answer : Pyrazine’s N-heterocyclic structure chelates metals like Ag(I) or Au(I), forming complexes that disrupt bacterial membranes. For example:

  • MIC Testing : Compare activity against Gram-positive (e.g., S. mutans) and Gram-negative (E. coli) strains.
  • Membrane Permeability Assays : Use SYTOX Green uptake to quantify membrane damage.
  • Theoretical Studies : Calculate frontier molecular orbitals (FMOs) to correlate reactivity (e.g., low LUMO energy) with bactericidal efficacy .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyrazine derivatives?

  • Methodological Answer : Yield discrepancies often stem from:

  • Reagent Purity : Ensure halogenated precursors (e.g., 3-bromophenol) are ≥98% pure to avoid competing reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency compared to THF.
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate phenoxide-pyrazine coupling .

Q. How to address conflicting computational predictions about the compound’s reactive sites?

  • Methodological Answer : Perform Fukui function analysis to identify nucleophilic (pyrazine N-atoms) and electrophilic (bromophenoxy C-Br) sites. Validate with experimental electrophilic substitution reactions (e.g., nitration at para-position to bromine) .

Methodological Tables

Parameter Optimal Condition Reference
Synthesis Temperature70°C (SNAr reaction)
HPLC Mobile PhaseAcetonitrile:Water (70:30, 0.1% TFA)
Stability Storage2–8°C, desiccated
DFT Basis SetB3LYP/6-311++G(d,p)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenoxy)pyrazine hydrochloride
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